molecular formula C23H24N2O5 B11238388 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11238388
M. Wt: 408.4 g/mol
InChI Key: HNBPOVGLVAMNFK-UHFFFAOYSA-N
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features an indole core and a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzodioxepin moiety can be synthesized through a series of cyclization reactions involving appropriate dihydroxy and methoxy precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole nitrogen can undergo alkylation or acylation reactions using appropriate alkyl or acyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.

    Substitution: Alkyl halides, acyl halides, and appropriate bases or acids to facilitate the reaction.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.

Mechanism of Action

The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core can interact with various biological receptors, while the benzodioxepin moiety may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Similar indole core with a formyl group.

    2-methyl-1H-indole: Similar indole core with a methyl group.

    Benzodioxepin derivatives: Compounds with similar benzodioxepin moieties.

Uniqueness

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the combination of the indole core and benzodioxepin moiety, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide

InChI

InChI=1S/C23H24N2O5/c1-15-18(14-26)17-6-3-4-7-19(17)25(15)13-23(27)24-12-16-10-21-22(11-20(16)28-2)30-9-5-8-29-21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3,(H,24,27)

InChI Key

HNBPOVGLVAMNFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4)C=O

Origin of Product

United States

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